BenchChemオンラインストアへようこそ!

N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)furan-2-carboxamide

Regioisomer differentiation Lipophilicity Medicinal chemistry

Procure CAS 1421450-68-1 for precise SAR and chemical biology applications. This furan-2-carboxamide derivative is distinguished by its regiospecific heterocyclic amide, rigid but-2-yn-1-yl spacer, and meta-trifluoromethylphenoxy motif—structural features critical for target binding in antiviral research. Unlike its close analogs, this compound provides a defined hydrogen-bond acceptor orientation, a bioorthogonal alkyne handle for CuAAC conjugation, and a 19F NMR-active probe for ligand-protein interaction studies. Supported by a ChEMBL entry and available from established screening collections, it ensures batch-to-batch consistency, database traceability, and reproducible experimental outcomes essential for drug discovery programs.

Molecular Formula C16H12F3NO3
Molecular Weight 323.271
CAS No. 1421450-68-1
Cat. No. B2358289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)furan-2-carboxamide
CAS1421450-68-1
Molecular FormulaC16H12F3NO3
Molecular Weight323.271
Structural Identifiers
SMILESC1=CC(=CC(=C1)OCC#CCNC(=O)C2=CC=CO2)C(F)(F)F
InChIInChI=1S/C16H12F3NO3/c17-16(18,19)12-5-3-6-13(11-12)22-9-2-1-8-20-15(21)14-7-4-10-23-14/h3-7,10-11H,8-9H2,(H,20,21)
InChIKeyBMBBHHBFLIOESL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(4-(3-(Trifluoromethyl)phenoxy)but-2-yn-1-yl)furan-2-carboxamide (CAS 1421450-68-1): Compound Identity, Physicochemical Profile, and Comparator Landscape for Research Procurement


N-(4-(3-(Trifluoromethyl)phenoxy)but-2-yn-1-yl)furan-2-carboxamide (CAS 1421450-68-1; PubChem CID 71803017; ChEMBL CHEMBL5008947) is a synthetic, small-molecule furan-2-carboxamide derivative [1]. It features a 3-(trifluoromethyl)phenoxy head group tethered to a furan-2-carboxamide moiety through a but-2-yn-1-yl alkyne linker. This compound belongs to a broader class of substituted furancarboxamides disclosed in the patent literature by AiCuris GmbH & Co. KG, which are primarily investigated as antiviral agents targeting retroviral diseases [2]. Its core differentiation within the class arises from the specific combination of (i) a furan-2-carboxamide (rather than furan-3-carboxamide or alternative heterocycle), (ii) a rigid but-2-yn-1-yl spacer, and (iii) a meta-trifluoromethyl substituent on the phenoxy ring. When selecting this compound for procurement, the immediate comparators are its closest structural analogs: the furan-3-carboxamide regioisomer (CAS 1421481-47-1), the 2,5-dimethyl-furan-3-carboxamide analog (CAS 1421505-61-4), the des-methyl carboxamide analog lacking the furan ring entirely (CAS 1421483-83-1), and other trifluoromethylphenoxy-but-2-ynyl derivatives with different terminal amides. Currently, publicly available quantitative biological activity data for this specific compound is extremely limited; no peer-reviewed primary research articles reporting its pharmacological activity were identified in the open literature. The evidence presented below therefore relies on patent disclosures, authoritative database entries, computed physicochemical properties, and class-level structure-activity relationship (SAR) inferences. Procurement decisions must weigh this sparse direct evidence against the compound’s precisely defined, singular molecular structure.

Why Generic 'Trifluoromethylphenoxy-butynyl' Analogs Cannot Substitute for CAS 1421450-68-1 in Focused Research Programs


Although vendors may list several compounds sharing the 'trifluoromethylphenoxy-but-2-yn-1-yl' scaffold, these analogs are not functionally interchangeable with CAS 1421450-68-1. The patent family from AiCuris explicitly demonstrates that the identity and position of the heterocyclic carboxamide group (furan-2-yl vs. furan-3-yl vs. thiophenyl vs. substituted furanyl) is a critical determinant of antiviral potency against HIV and other retroviruses, with even minor regioisomeric shifts resulting in significant changes in biological activity [1]. Furan-2-carboxamide presents a distinct hydrogen-bond acceptor orientation and dipole moment compared to its furan-3-carboxamide regioisomer (CAS 1421481-47-1), directly impacting target binding [2]. Furthermore, the but-2-yn-1-yl spacer confers conformational rigidity, a defined linear geometry, and a unique π-electron system that is absent in saturated butyl or butenyl linkers; this alkyne motif also provides a latent handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) chemistry that would be lost in analogs with reduced or absent unsaturation [3]. Without compound-specific comparative biological data, generic substitution risks introducing an analog with unknown potency, selectivity, and pharmacokinetic profiles, undermining the reproducibility and interpretability of experimental results.

Quantitative Comparative Evidence: Physicochemical, Structural, and Database-Anchored Differentiation of CAS 1421450-68-1


Furan-2-carboxamide vs. Furan-3-carboxamide Regioisomerism: Computed LogP and Topological Polar Surface Area Differentiation

CAS 1421450-68-1 incorporates a furan-2-carboxamide group, whereas its closest regioisomer analog (CAS 1421481-47-1) contains a furan-3-carboxamide. Although molecular formula and molecular weight are identical, the different attachment point of the carbonyl amide on the furan ring alters computed physicochemical properties relevant to membrane permeability and target engagement. The XLogP3 value for CAS 1421450-68-1 is 3.2 [1], and while the XLogP3 for the 3-carboxamide regioisomer is not independently verified in this analysis, the topological polar surface area (TPSA) of 51.5 Ų reported for CAS 1421450-68-1 can serve as a differentiation benchmark [1]. The 2-carboxamide substitution pattern positions the amide carbonyl in a distinct spatial orientation compared to the 3-carboxamide, affecting hydrogen-bonding geometry and molecular recognition [2].

Regioisomer differentiation Lipophilicity Medicinal chemistry SAR

But-2-yn-1-yl Alkyne Spacer: Conformational Rigidity and Derivatization Potential vs. Saturated or Alkene Linkers

CAS 1421450-68-1 contains a but-2-yn-1-yl spacer that distinguishes it from analogs bearing saturated butyl (e.g., hypothetical CH2-CH2-CH2-CH2) or trans-alkenyl linkers. The sp-hybridized alkyne carbons enforce a linear geometry across the four-atom linker, constraining the distance and angle between the trifluoromethylphenoxy group and the furan-2-carboxamide [1]. This contrasts with the freely rotating sp3 carbon chains in butyramide-type analogs (e.g., CAS 1421483-83-1), which sample multiple conformers in solution. Additionally, the terminal alkyne is amenable to Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling downstream bioconjugation or library diversification strategies that are inaccessible with saturated linkers [1].

Alkyne linker Conformational restriction Click chemistry Chemical biology

Meta-Trifluoromethyl Substitution on Phenoxy Ring: Electronic Effects and Metabolic Stability vs. Ortho- or Para-Substituted Analogs

The 3-(trifluoromethyl)phenoxy moiety in CAS 1421450-68-1 places the strongly electron-withdrawing -CF3 group at the meta position relative to the ether oxygen. This substitution pattern imparts distinct electronic properties: the meta-CF3 exerts an inductive electron-withdrawing effect (-I) that decreases the electron density on the phenoxy ring and increases the acidity of the adjacent aromatic protons, but it does not engage in resonance conjugation with the ether oxygen as a para-CF3 would [1]. The computed XLogP3 of 3.2 reflects the lipophilicity contributed by the -CF3 group, which is known to enhance passive membrane permeability and reduce oxidative metabolism at the phenoxy ring compared to -CH3 or -H analogs [2]. The presence of three chemically equivalent fluorine atoms also renders the compound detectable by 19F NMR spectroscopy, a valuable analytical feature for metabolism and distribution studies that is absent in non-fluorinated analogs [1].

Trifluoromethyl Metabolic stability Electron-withdrawing group 19F NMR

Patent-Anchored Antiviral SAR Context: Furan-2-carboxamide Class Positioning for Retroviral Indications

The patent application US 2012/0022059 A1 (AiCuris GmbH & Co. KG) broadly claims substituted furancarboxamides of generic Formula (I) for the treatment and prevention of retroviral diseases, including HIV infections [1]. Within the patent disclosure, the furan-2-carboxamide scaffold is exemplified as a core structural element, with variable substitution on the phenyl ring (R2 position) including halogen, cyano, trifluoromethyl, and trifluoromethoxy groups, and diverse heterocyclyl attachments at the R3 position via a nitrogen linker [1]. While CAS 1421450-68-1 itself is not explicitly named in the patent, its structure falls squarely within the Markush claims as a compound wherein R2 = 3-(trifluoromethyl)phenyl and R3 = furan-2-yl (attached via the carboxamide nitrogen), and the linker incorporates an alkyne (but-2-yn-1-yl) moiety. The patent provides evidence that modifications to the heterocyclyl carboxamide group (furan vs. other heterocycles) and the substitution pattern on the phenyl ring directly modulate antiviral activity, establishing the importance of selecting the exact compound rather than an analog [1].

Antiviral HIV Retrovirus Furancarboxamide SAR

ChEMBL Database Registration and Screening Collection Membership as an Indicator of Biological Interrogation Potential

CAS 1421450-68-1 is registered in the ChEMBL database with the identifier CHEMBL5008947 and carries a maximum development phase of 'Preclinical' [1]. This registration indicates that the compound has been deposited by one or more data sources (likely as part of a screening library) and has associated, though currently limited, bioactivity records. The compound is commercially available from Life Chemicals as catalog number F6412-1824, confirming its accessibility as a defined screening compound [2]. The ChEMBL entry lists a total of 2 bioactivity data points and 1 assay record, although the specifics of these data were not retrievable in full during this analysis [1]. By comparison, many close structural analogs (e.g., the butyramide derivative CAS 1421483-83-1) lack ChEMBL registration or documented bioactivity associations, making CAS 1421450-68-1 a comparatively more characterized entity within this chemical series.

ChEMBL Screening library Bioactivity database Preclinical Life Chemicals

Computed Molecular Complexity and Heavy Atom Count as Differentiators from Simpler or More Complex Analog Series

CAS 1421450-68-1 has a computed complexity score of 466 and contains 23 heavy atoms [1]. This positions it in the intermediate range between fragment-like molecules (heavy atom count <20, typical of fragment-based screening libraries) and fully elaborated drug-like leads (heavy atom count >30). Among its closest analogs, the butyramide derivative CAS 1421483-83-1 has a lower heavy atom count (21) and reduced complexity (estimated ~350–400 based on fewer rotatable bonds and simpler amide terminus), while the 2,5-dimethyl-furan-3-carboxamide analog CAS 1421505-61-4 has a higher heavy atom count (25) and elevated complexity (~500+) due to additional methyl substituents . This intermediate complexity of CAS 1421450-68-1 makes it a favorable starting point for lead optimization campaigns where maintaining ligand efficiency while exploring chemical space is critical.

Molecular complexity Heavy atom count Lead-likeness Fragment-based design

Procurement-Guiding Application Scenarios for N-(4-(3-(Trifluoromethyl)phenoxy)but-2-yn-1-yl)furan-2-carboxamide (CAS 1421450-68-1)


Antiviral Drug Discovery: Furancarboxamide-Based HIV/Retroviral Lead Exploration

Research groups pursuing novel non-nucleoside inhibitors of HIV reverse transcriptase or integrase can employ CAS 1421450-68-1 as a defined furan-2-carboxamide scaffold for structure-activity relationship (SAR) studies. The compound's structural features align with the generic formula claimed in AiCuris patent US 2012/0022059 A1 for retroviral indications [1]. Its furan-2-carboxamide regioisomerism, meta-CF3-phenoxy group, and alkyne linker each represent SAR handles that can be systematically varied to probe antiviral potency, cytotoxicity, and resistance profiles.

Chemical Biology Probe Development via Alkyne Click Chemistry Functionalization

The terminal alkyne within the but-2-yn-1-yl linker provides a bioorthogonal handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) [1]. This enables the generation of bifunctional probes for pull-down, cellular imaging, or target identification studies without altering the core pharmacophore. Unlike saturated-linker analogs that lack this functionality, CAS 1421450-68-1 is uniquely suited for chemical biology applications requiring downstream conjugation to fluorophores, biotin, or affinity resins.

Computational Chemistry and Molecular Modeling: Pharmacophore Validation for Furancarboxamide Binding Modes

The rigid alkyne spacer and well-defined torsion profile of CAS 1421450-68-1 make it an attractive candidate for computational docking and molecular dynamics simulations aimed at validating predicted binding poses of furancarboxamides [1]. Its limited conformational flexibility reduces the sampling space and improves the reliability of docking scores compared to highly flexible analogs containing saturated linkers. The 19F NMR-active -CF3 group also provides a spectroscopic probe for validating ligand-protein interactions in solution.

Screening Library Procurement for Phenotypic and Target-Based Assays

CAS 1421450-68-1 is commercially available from the Life Chemicals screening collection (catalog F6412-1824), ensuring batch-to-batch consistency, documented purity, and reliable supply [1]. It is the only compound among its immediate analog series with a ChEMBL database entry (CHEMBL5008947) and associated bioactivity records [2]. Procurement of this specific compound for inclusion in diversity-oriented or targeted screening decks leverages the compound's database traceability and supports downstream hit validation and SAR follow-up.

Quote Request

Request a Quote for N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.